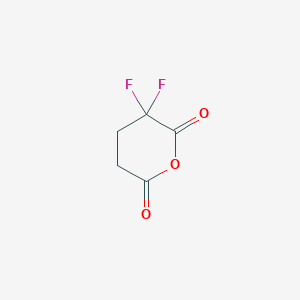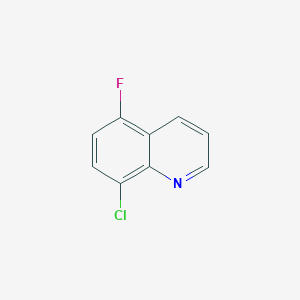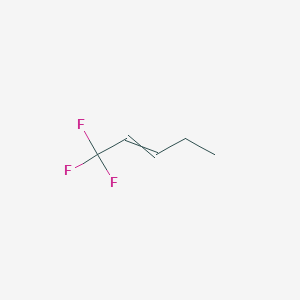
1,1,1-Trifluoropent-2-ene
概要
説明
1,1,1-Trifluoropent-2-ene: is an organic compound with the molecular formula C5H7F3 It is a fluorinated alkene, characterized by the presence of three fluorine atoms attached to the first carbon atom and a double bond between the second and third carbon atoms
科学的研究の応用
1,1,1-Trifluoropent-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential use in biological imaging and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, particularly in the development of drugs with improved metabolic stability and bioavailability.
Industry: this compound is used in the production of specialty polymers and as a solvent in various industrial processes.
Safety and Hazards
1,1,1-Trifluoropent-2-ene is classified as a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding heat/sparks/open flames/hot surfaces, keeping the container tightly closed, using explosion-proof equipment, and wearing protective gloves/clothing/eye protection/face protection .
準備方法
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoropent-2-ene can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-2-iodopropane with vinyl magnesium bromide under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of fluorinating agents such as hydrogen fluoride or fluorine gas . The process is optimized to ensure high yield and purity of the final product. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1,1,1-Trifluoropent-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like or , leading to the formation of corresponding or .
Reduction: Reduction reactions can be carried out using in the presence of a , resulting in the formation of .
Substitution: The fluorine atoms in this compound can be substituted with other functional groups using reagents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures and pressures.
Substitution: Sodium methoxide, lithium diisopropylamide, anhydrous conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: 1,1,1-Trifluoropentane.
Substitution: Various substituted alkenes and alkanes.
作用機序
The mechanism of action of 1,1,1-Trifluoropent-2-ene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
1,1,1-Trifluoroethane: A fluorinated alkane with similar properties but lacks the double bond present in 1,1,1-Trifluoropent-2-ene.
1,1,1-Trifluoro-2,4-pentanedione: A fluorinated diketone with different reactivity and applications.
1,1,1-Trifluorohept-2-ene: A longer-chain analog with similar chemical properties but different physical characteristics.
Uniqueness: this compound is unique due to its specific combination of a double bond and three fluorine atoms. This structure imparts distinct reactivity and stability, making it valuable for specialized applications in synthesis and research. Its ability to undergo a variety of chemical reactions and its potential use in diverse fields highlight its versatility and importance.
特性
IUPAC Name |
1,1,1-trifluoropent-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3/c1-2-3-4-5(6,7)8/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCNHAYYQPIMNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the isomerization of 2-(trifluoromethyl)-5-phenyl-1,1,1-trifluoropent-2-ene in the context of the research?
A1: The research focuses on synthesizing fluorine-containing compounds, particularly those mimicking natural prenyl groups found in plant growth regulators called cytokinins. The isomerization of 2-(trifluoromethyl)-5-phenyl-1,1,1-trifluoropent-2-ene, an example of a fluorinated olefin, presents a challenge in the synthesis process. The abstract states that these fluorinated olefins are easily isomerized in basic conditions, hindering the intended reaction with potassium thiophenate []. This isomerization was studied using 19F and 1H NMR, revealing an intramolecular mechanism following first-order kinetics with respect to the olefin []. Understanding this isomerization is crucial for optimizing the synthesis of fluorinated prenyl synthons used in creating the target cytokinin analogs.
Q2: The abstract mentions NMR studies. What information do these studies provide about the fluorinated compounds?
A2: The research utilizes 13C NMR to analyze a series of fluorinated acrylates. These studies reveal that the presence of fluorine atoms influences the electron density distribution within the molecule. Specifically, the carbon adjacent to the fluorine-containing methyl groups shows a shift towards higher field in the 13C NMR spectrum, indicating an increase in electron density at that position []. This information is valuable for understanding the electronic effects of fluorine substitution and how it might impact the reactivity and properties of the synthesized prenyl synthons.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


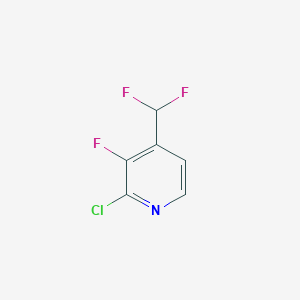
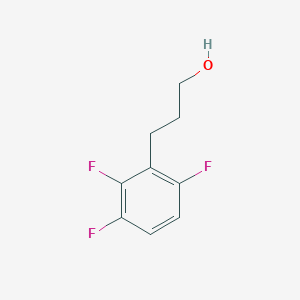
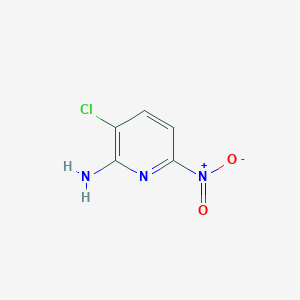
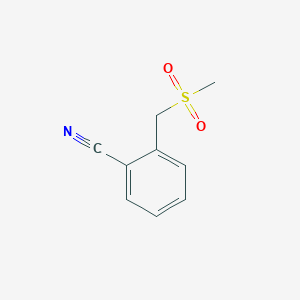
![5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B1465117.png)

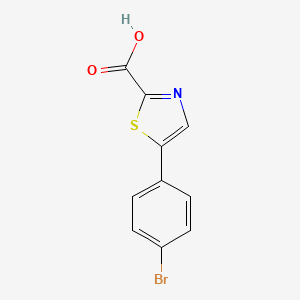
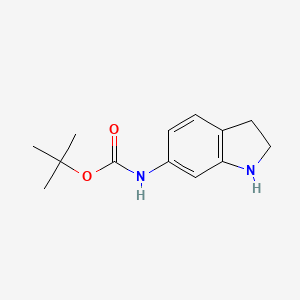
![[1-(3,5-Dichlorophenyl)triazol-4-yl]methanol](/img/structure/B1465123.png)
![6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1465124.png)

